molecular formula C12H16N2O4 B027225 4-[2-(2-Nitrophenoxy)ethyl]morpholine CAS No. 105337-21-1

4-[2-(2-Nitrophenoxy)ethyl]morpholine

Cat. No. B027225
M. Wt: 252.27 g/mol
InChI Key: JWHLEBUFMSMLLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[2-(2-Nitrophenoxy)ethyl]morpholine involves the reaction of morpholine (a cyclic amine) with 2-nitrophenol (an aromatic compound). The reaction proceeds via etherification, resulting in the formation of the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate related to the compound , is utilized in the synthesis of biologically active compounds. This process is achieved through three simple steps from 2-picoliniacid with a total yield of 78.57% (Xiong et al., 2019).

  • Catalysis and Photocatalysis : N-2-(4-methoxyphenyltelluro)ethyl-morpholine and bis-2-(N-morpholino)ethyl-telluride, compounds structurally similar to the query, show promise for complexation with palladium and mercury. These applications have potential in catalysis and photocatalysis (Singh et al., 2000).

  • Catalysis in Pharmaceutical and Chemical Industries : Rhodium(III) complexes of N-2-(arylseleno/telluro)ethyl-morpholine efficiently catalyze transfer hydrogenation reactions of ketones. This has potential applications in pharmaceutical and chemical industries (Singh et al., 2010).

  • Molecular Fluorescent Probes : Certain derivatives, like 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, demonstrate potential as molecular fluorescent probes due to their fluorescence properties. They could be used as binding partners for biomolecules (Motyka et al., 2011).

  • Medical Applications : 2-hydroxy morpholines show potential as analgesics, antioxidants, and anti-inflammatory agents, suggesting their usefulness in treating various diseases (Rekka & Kourounakis, 2010).

  • Anti-Cancer Properties : Morphin-3-one derivatives, closely related to the query compound, have been found to effectively induce apoptosis in A549 lung cancer cells. They may act as potential anti-cancer drugs by regulating cell growth and apoptosis (He et al., 2007).

properties

IUPAC Name

4-[2-(2-nitrophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-14(16)11-3-1-2-4-12(11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHLEBUFMSMLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357756
Record name 4-[2-(2-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(2-Nitrophenoxy)ethyl]morpholine

CAS RN

105337-21-1
Record name 4-[2-(2-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.7 g, 12.96 mmol) in DMF (2 mL) was added NaH (0.52 g, 60% dispersion in oil, 12.96 mmol). The reaction mixture was stirred at r.t. for 10 minutes, then cooled to 0° C. A solution of 2-fluoronitrobenzene (1.5 g, 10.63 mmol) in DMF (2 mL) was added over 5 min. The reaction mixture was allowed to warm to r.t., then was stirred for 2 h before the addition of 2M aqueous HCl (50 mL). The aqueous fraction was separated, neutralised with aqueous sat. NaHCO3 and extracted with EtOAc (2×50 mL). The combined organic fractions were dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (2.4 g, 90%) as a yellow oil that was used without further purification. LCMS (ES+) 253.0 (M+H)+, RT 2.06 minutes (Method 5).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

As in Example 1 of WO 00/59883, 14.11 g (100 mmol) of 2-fluoronitrobenzene, 14.45 g (100 mmol) of morpholinoethanol, 35.8 g (100 mmol) of cesium carbonate and 100 mL of dimethylformamide were allowed to agitate at room temperature for 7 days. The mixture was then filtered, the dimethylformamide was removed in a rotary evaporator, and the residue was distilled in a bulb tube still at 4 mbar and a furnace temperature of 160 to 170° C.
Quantity
14.11 g
Type
reactant
Reaction Step One
Quantity
14.45 g
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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